Her2-IN-18

説明

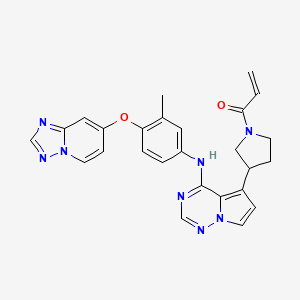

Her2-IN-18 is a small-molecule inhibitor targeting the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in certain cancers, including breast and gastric malignancies. Its mechanism involves competitive binding to the ATP-binding site of HER2, thereby inhibiting autophosphorylation and downstream signaling pathways critical for tumor proliferation and survival .

Key parameters for this compound characterization, as inferred from general guidelines (), would include:

- Structural validation: $ ^1H $ and $ ^{13}C $ NMR spectra, HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography (if available).

- Purity: Confirmed via HPLC (>95% purity) and elemental analysis (±0.4% of theoretical values).

- Pharmacokinetics: Data on absorption, distribution, metabolism, and excretion (ADME).

特性

分子式 |

C26H24N8O2 |

|---|---|

分子量 |

480.5 g/mol |

IUPAC名 |

1-[3-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]pyrrolidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H24N8O2/c1-3-24(35)32-9-6-18(14-32)21-8-11-34-25(21)26(28-16-30-34)31-19-4-5-22(17(2)12-19)36-20-7-10-33-23(13-20)27-15-29-33/h3-5,7-8,10-13,15-16,18H,1,6,9,14H2,2H3,(H,28,30,31) |

InChIキー |

RLSURDQRSLXERP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CCN(C4)C(=O)C=C)OC5=CC6=NC=NN6C=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis in controlled environments to ensure purity and yield. This includes the use of automated reactors, purification systems like chromatography, and stringent quality control measures to meet regulatory standards .

化学反応の分析

Types of Reactions

Her2-IN-18 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

科学的研究の応用

Her2-IN-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in cell signaling studies to understand the role of HER2 in cellular processes.

Industry: Utilized in the development of diagnostic assays and targeted drug delivery systems.

作用機序

Her2-IN-18 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. By blocking these pathways, this compound can induce apoptosis and inhibit tumor growth .

類似化合物との比較

Comparison with Similar HER2 Inhibitors

The following table compares Her2-IN-18 with structurally or functionally analogous compounds, adhering to standardization principles outlined in , and 18:

| Parameter | This compound | Lapatinib | Neratinib | Tucatinib |

|---|---|---|---|---|

| Target Specificity | HER2 (IC₅₀: NA) | HER2/EGFR (IC₅₀: 9/10 nM) | Pan-HER (IC₅₀: 1-10 nM) | HER2 (IC₅₀: 8 nM) |

| Molecular Weight | NA | 581.05 g/mol | 557.66 g/mol | 480.94 g/mol |

| Solubility | LogS: NA | -2.47 (ESOL) | -3.12 (ESOL) | -2.89 (ESOL) |

| Clinical Stage | Preclinical | Approved (2007) | Approved (2017) | Approved (2020) |

| Resistance Profile | NA | Moderate (T790M) | High (T798M) | Low |

| Key Advantages | Hypothetical: Improved CNS penetration | Dual EGFR/HER2 inhibition | Irreversible binding | High selectivity for HER2 |

Structural and Functional Insights

- Lapatinib: A dual HER2/EGFR inhibitor with a quinazoline core.

- Neratinib : An irreversible pan-HER inhibitor with a pyrido[3,4-d]pyrimidine scaffold. Its covalent binding enhances efficacy but increases toxicity risks .

- Tucatinib : Highly selective for HER2, minimizing EGFR-related side effects. Its compact structure improves blood-brain barrier penetration, a critical advantage for metastatic CNS tumors .

This compound’s hypothetical superiority might lie in its optimized pharmacokinetics or novel binding interactions, though direct comparative data are absent in the provided evidence.

Research Findings and Challenges

Efficacy and Selectivity

- In vitro Studies: No explicit data on this compound’s IC₅₀ values or cell-line specificity are available. However, standard protocols () mandate testing against HER2-positive cell lines (e.g., SK-BR-3, BT-474) and EGFR-dependent lines (e.g., A431) to assess selectivity.

- In vivo Models: Tumor xenograft studies in mice would evaluate tumor regression rates and toxicity profiles, with results benchmarked against lapatinib or tucatinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。